molecular formula C7H14ClNO2 B13563761 5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride

5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride

Cat. No.: B13563761
M. Wt: 179.64 g/mol
InChI Key: KHCKCAKZHVQZJH-UHFFFAOYSA-N
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Description

5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride often require specific reagents and conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxa-6-azaspiro[3.5]nonane oxalate
  • 5-oxa-8-azaspiro[3.5]nonan-9-yl methanol hydrochloride

Uniqueness

5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride is a compound of significant interest in pharmacology, particularly due to its potential as a positive allosteric modulator of GABA receptors. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C11H21ClN2O3
Molecular Weight 264.75 g/mol
IUPAC Name tert-butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate; hydrochloride
CAS Number 2640149-78-4

The compound functions primarily as a positive allosteric modulator (PAM) of the GABAA receptor, specifically targeting the α5 subunit. This modulation enhances GABAergic transmission, potentially leading to therapeutic effects in various neurological disorders. The mechanism involves:

  • Increased GABAergic Currents : The compound increases chloride ion influx at low concentrations of GABA, enhancing inhibitory neurotransmission.
  • Selective Binding : It exhibits selectivity for the α5 subunit relative to other GABAA subunits (α1, α2, α3), which may reduce side effects commonly associated with non-selective benzodiazepines.

Therapeutic Applications

Research indicates that 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride may be beneficial in treating several conditions linked to dysregulated GABAergic signaling:

  • Alzheimer's Disease : Potential to ameliorate cognitive decline by restoring GABAergic function.
  • Autism Spectrum Disorders (ASD) : May alleviate behavioral deficits without sedation.
  • Bipolar Disorder and Schizophrenia : Offers a novel approach to managing symptoms associated with these conditions.
  • Epilepsy : Enhancing GABA transmission could help in seizure control.

Case Studies and Experimental Data

  • GABA Receptor Modulation :
    • In vitro studies demonstrated that 5-Oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride significantly increased the efficacy of GABA at the α5 subunit, suggesting a robust PAM effect .
  • Behavioral Studies :
    • Animal models treated with this compound showed improvements in anxiety-like behaviors and cognitive function, indicating its potential as an anxiolytic and cognitive enhancer .
  • Comparative Analysis :
    • Compared to traditional benzodiazepines, this compound exhibited a wider therapeutic window with fewer sedative effects, making it a promising candidate for further clinical development .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.5]nonan-9-ol;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c9-6-2-1-3-10-7(6)4-8-5-7;/h6,8-9H,1-5H2;1H

InChI Key

KHCKCAKZHVQZJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(CNC2)OC1)O.Cl

Origin of Product

United States

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